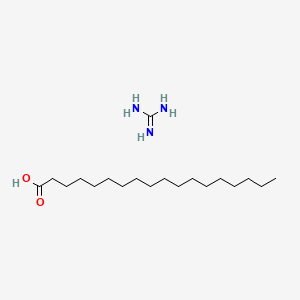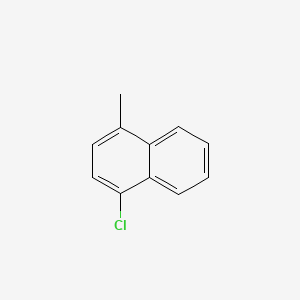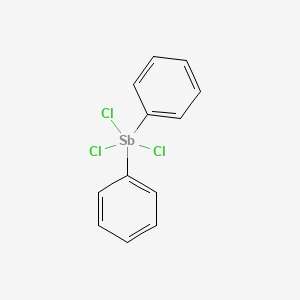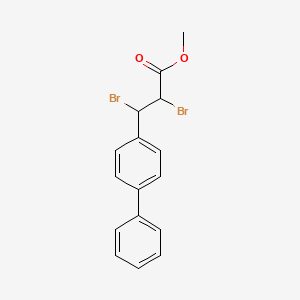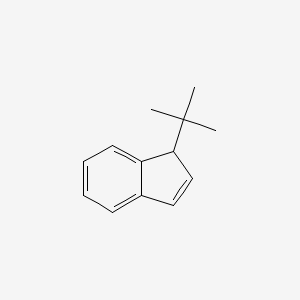
1-tert-Butyl-1H-indene
Descripción general
Descripción
1-tert-Butyl-1H-indene is a chemical compound with the CAS Number: 40650-31-5 . It has a molecular weight of 172.27 and its molecular formula is C13H16 .
Molecular Structure Analysis
The molecular structure of 1-tert-Butyl-1H-indene is represented by the formula C13H16 . The average mass is 172.266 Da and the monoisotopic mass is 172.125198 Da .Physical And Chemical Properties Analysis
1-tert-Butyl-1H-indene has a density of 1.0±0.1 g/cm3 . Its boiling point is 255.2±15.0 °C at 760 mmHg . The vapour pressure is 0.0±0.2 mmHg at 25°C . The enthalpy of vaporization is 47.3±0.8 kJ/mol . The flash point is 103.4±9.0 °C . The index of refraction is 1.544 . The molar refractivity is 56.2±0.3 cm3 .Aplicaciones Científicas De Investigación
Chemical Synthesis
“1-tert-Butyl-1H-indene” is used in chemical synthesis . It is a key intermediate product in the synthesis of natural prenyl indole derivatives .
Anticancer Applications
Indole derivatives, which can be synthesized from “1-tert-Butyl-1H-indene”, have been found to possess anticancer properties .
Anti-inflammatory Applications
Indole derivatives synthesized from “1-tert-Butyl-1H-indene” have anti-inflammatory activities .
Antinociceptive Applications
These indole derivatives also exhibit antinociceptive activities, which means they can reduce sensitivity to painful stimuli .
Antipsychotic Applications
Indole derivatives have been found to possess antipsychotic properties .
Analgesic Applications
These compounds have analgesic activities, meaning they can relieve pain .
Cytotoxic Applications
Indole derivatives have cytotoxic activities, which means they are toxic to cells. This property is particularly useful in cancer treatment .
5-Lipoxygenase Inhibitory Activities
Indole derivatives can inhibit 5-lipoxygenase, an enzyme that plays a key role in inflammation .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 1-tert-butyl-1h-indene, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various cellular targets, leading to changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific derivative and target.
Biochemical Pathways
These compounds have been shown to exhibit various biologically vital properties, affecting pathways related to cancer cells, microbes, and different types of disorders in the human body .
Result of Action
Given the biological activity of indole derivatives, it can be inferred that 1-tert-butyl-1h-indene may have significant effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
1-tert-butyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-9,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHBPJRQKRVWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C=CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338091 | |
| Record name | 1-tert-Butyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-1H-indene | |
CAS RN |
40650-31-5 | |
| Record name | 1-tert-Butyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Ethyl(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1615417.png)
![Anthra[2,3-a]coronene](/img/structure/B1615418.png)
![N-(8-Aza-bicyclo[3.2.1]oct-3-yl)-acetamide](/img/structure/B1615422.png)
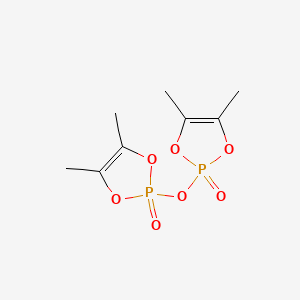
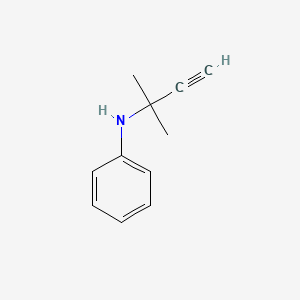
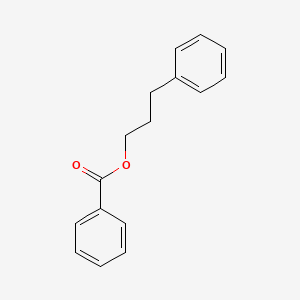
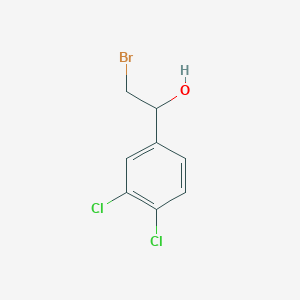
![3-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1615428.png)

